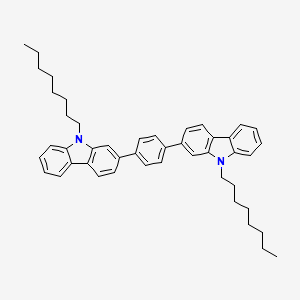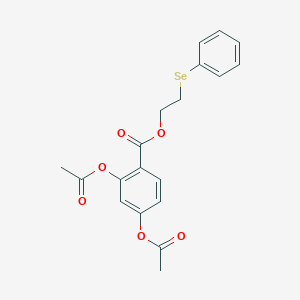
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester is a complex organic compound that features a benzoic acid core with two acetyloxy groups at the 2 and 4 positions, and a 2-(phenylseleno)ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester typically involves multiple steps. One common method starts with the acylation of benzoic acid to introduce the acetyloxy groups. This is followed by the esterification of the carboxylic acid group with 2-(phenylseleno)ethanol under acidic conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group would yield selenoxide, while reduction of the ester groups would yield the corresponding alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester involves its interaction with specific molecular targets. The phenylseleno group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxy groups can also participate in various biochemical pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2,4-bis(acetyloxy)-: Lacks the phenylseleno group, making it less reactive in certain biochemical applications.
Benzoic acid, 2-(phenylseleno)ethyl ester: Lacks the acetyloxy groups, which may reduce its versatility in chemical reactions.
Uniqueness
The presence of both acetyloxy and phenylseleno groups in benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester makes it unique
Propriétés
Numéro CAS |
875544-25-5 |
|---|---|
Formule moléculaire |
C19H18O6Se |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
2-phenylselanylethyl 2,4-diacetyloxybenzoate |
InChI |
InChI=1S/C19H18O6Se/c1-13(20)24-15-8-9-17(18(12-15)25-14(2)21)19(22)23-10-11-26-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3 |
Clé InChI |
OMJALSFDCASJOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)C(=O)OCC[Se]C2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


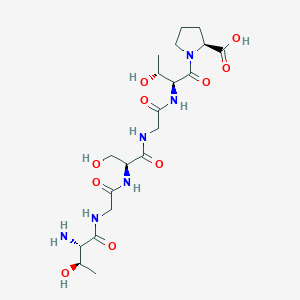
![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![5-[(2R)-2-hydroxypentadecyl]benzene-1,3-diol](/img/structure/B14197955.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
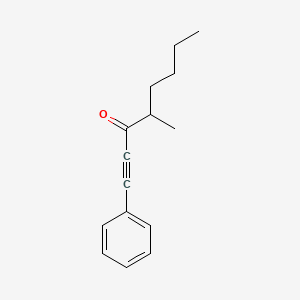
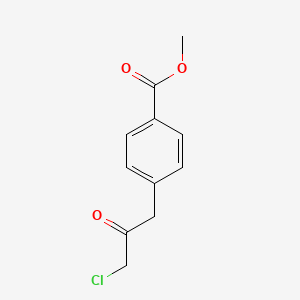
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
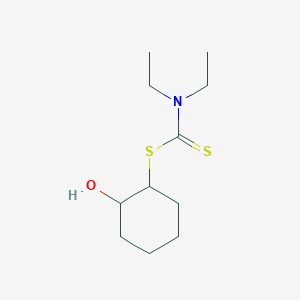
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
